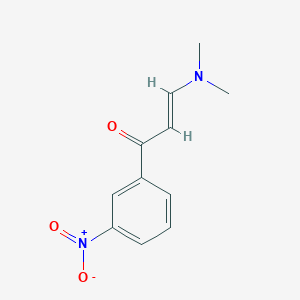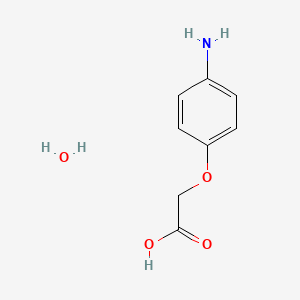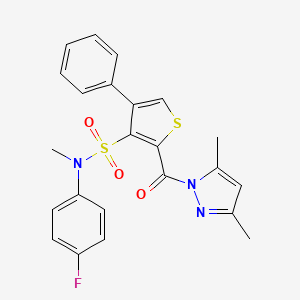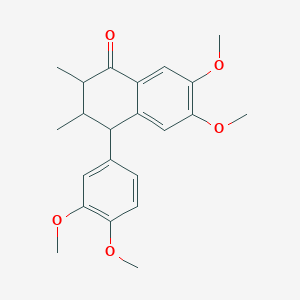
(R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid
Vue d'ensemble
Description
(R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid is a compound that can be considered an analog of the more general class of amino acid derivatives. While the specific compound is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and evaluated for various biological activities. For instance, analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been studied for their potential as EP3 receptor antagonists, which indicates the relevance of such compounds in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs includes the introduction of specific amine moieties to the carboxyamide side chain and subsequent evaluations of their metabolic stability . Another related compound, 4-amino-3-fluorophenylboronic acid, was synthesized from 4-bromo-2-fluoroaniline through a series of reactions including protection of the amine group, lithium-bromine exchange, and acidic hydrolysis . These methods could potentially be adapted for the synthesis of (R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to (R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid has been analyzed using techniques such as X-ray crystallography and computational methods. For instance, the crystal structure of 4-amino-3-fluorophenylboronic acid was determined, providing insights into the arrangement of atoms and the geometry of the molecule . Additionally, DFT and ab initio calculations were used to model the zwitterionic structures of 3-amino-3-(4-fluorophenyl)propionic acid, revealing details about intra- and intermolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various contexts. Boronic acid derivatives, for example, have been utilized in Suzuki cross-coupling reactions and other synthetic applications . The presence of functional groups such as amino and carboxylic acid moieties in these compounds suggests that (R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to (R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid have been characterized to some extent. For example, the pKa value of the boronic acid group in 4-amino-3-fluorophenylboronic acid was determined to be 7.8, which is relevant for its application in glucose sensing materials . The vibrational frequencies of the NH3+ and COO- moieties in 3-amino-3-(4-fluorophenyl)propionic acid were computed and correlated with experimental IR and Raman spectra, providing information about the compound's vibrational structure .
Applications De Recherche Scientifique
Brain Tumor Imaging
(R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid has been explored in the context of brain tumor imaging. McConathy et al. (2010) synthesized and evaluated the (R)- and (S)-enantiomers of this compound, specifically for positron emission tomography (PET) imaging in a rat brain tumor model. Their study found that the (S)-enantiomer showed higher tumor uptake and better tumor-to-brain ratios, indicating its potential as a novel class of radiolabeled amino acids for brain tumor imaging (McConathy et al., 2010).
Synthesis and Structural Studies
The synthesis and structural analysis of compounds related to (R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid have been a subject of research. For example, Baul et al. (2013) conducted studies on diorganotin(IV) compounds derived from similar structures. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Baul et al., 2013).
Fluorinated Amino Acids
Research by Monclus et al. (1995) involved the asymmetric synthesis of fluorinated analogs of (R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid. These studies contribute to the broader field of designing and synthesizing amino acids with specific properties for various applications, including pharmaceuticals (Monclus et al., 1995).
Antimicrobial Activity
The antimicrobial potential of derivatives of (R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid has been explored. Bonacorso et al. (2018) synthesized a series of compounds to investigate their antimicrobial activity. Although the results were not significant, such research contributes to the understanding of the antimicrobial properties of fluorinated compounds (Bonacorso et al., 2018).
Genetic Encoding and Fluorescence
The potential for genetic encoding and fluorescence applications of compounds similar to (R)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid has been demonstrated. Summerer et al. (2006) reported the biosynthetic incorporation of a fluorophore into proteins, showcasing the utility of such compounds in studying protein structure and function (Summerer et al., 2006).
Crystal Structure Analysis
Research on the crystal structures of salts prepared from similar compounds provides insights into their molecular interactions and associations. Ichikawa et al. (2017) elucidated the crystal structures of salts derived from (R)-2-Methoxy-2-(1-naphthyl)propanoic acid and (R)-1-Arylethylamines, contributing to the understanding of the solid-state properties of these compounds (Ichikawa et al., 2017).
Propriétés
IUPAC Name |
(2R)-2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUFAMXOPAUSIP-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B3033750.png)
![3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3033751.png)


![1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine](/img/structure/B3033757.png)
![3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3033760.png)
![3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3033761.png)




![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)